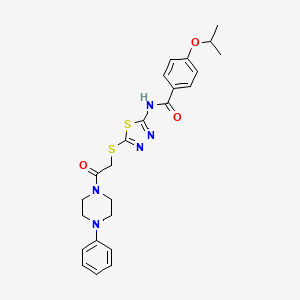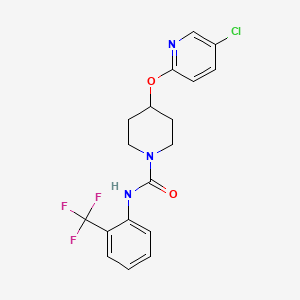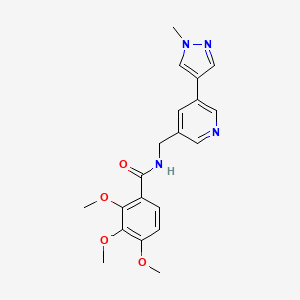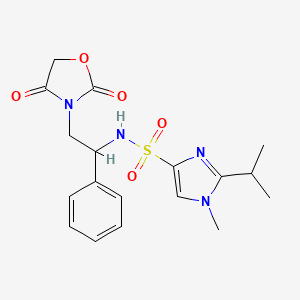![molecular formula C20H21N3O3 B2861874 3-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(4-methylphenyl)ethyl]propanamide CAS No. 896356-30-2](/img/structure/B2861874.png)
3-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(4-methylphenyl)ethyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(4-methylphenyl)ethyl]propanamide” belongs to the class of quinazolinones, which are heterocyclic compounds. Quinazolinones have a wide range of biological activities and are important in medicinal chemistry .
Synthesis Analysis
Quinazolinones can be synthesized through various methods. One common method involves a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . Another method involves visible light-induced condensation cyclization of 2-aminobenzamides and aldehydes .Molecular Structure Analysis
The molecular structure of quinazolinones consists of a fused two-ring system, with one aromatic benzene ring and one heterocyclic ring containing two nitrogen atoms .Chemical Reactions Analysis
Quinazolinones can undergo various chemical reactions due to the presence of multiple reactive sites in their structure. For example, they can participate in condensation reactions, cyclization reactions, and annulation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of quinazolinones can vary widely depending on their specific structure. They are generally stable compounds and many of them exhibit good solubility in common organic solvents .Applications De Recherche Scientifique
Antiviral Activity
Quinazolin-4-ylamino derivatives, which are closely related to the specified chemical, have shown potential in antiviral applications. A study conducted by Luo et al. (2012) highlighted the synthesis of (quinazolin-4-ylamino)methyl-phosphonates and their weak to good anti-Tobacco mosaic virus (TMV) activity. This study indicates the potential of quinazolin derivatives in developing antiviral agents (Luo et al., 2012).
Anticonvulsant Activity
Another study by El-Helby and Wahab (2003) explored the synthesis of 3-substituted 3H-quinazolin-4-one derivatives, demonstrating significant anticonvulsant activity at low doses. This points towards the therapeutic potential of quinazolinone derivatives in treating convulsions (El-Helby & Wahab, 2003).
Anti-Inflammatory and Analgesic Applications
Alagarsamy et al. (2008) synthesized a series of 3-(4-ethylphenyl)-2-substituted amino-3H-quinazolin-4-ones, investigating their analgesic, anti-inflammatory, and ulcerogenic index activities. Their findings indicate the potential of these compounds in developing new analgesic and anti-inflammatory agents (Alagarsamy et al., 2008).
Antitumor Activity
The antitumor potential of quinazolinone derivatives has been explored in various studies. For instance, Al-Suwaidan et al. (2016) designed and synthesized 3-benzyl-substituted-4(3H)-quinazolinones, showing remarkable broad-spectrum antitumor activity. This suggests the potential use of quinazolinone derivatives in cancer therapy (Al-Suwaidan et al., 2016).
Corrosion Inhibition
In a different application, Kumar et al. (2020) investigated the corrosion inhibition ability of quinazoline derivatives on mild steel in acidic medium. Their study demonstrated that these compounds could serve as efficient corrosion inhibitors, which is a significant application in material science (Kumar et al., 2020).
Orientations Futures
Propriétés
IUPAC Name |
3-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(4-methylphenyl)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c1-14-6-8-15(9-7-14)10-12-21-18(24)11-13-23-19(25)16-4-2-3-5-17(16)22-20(23)26/h2-9H,10-13H2,1H3,(H,21,24)(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REJYBFJKSWZVJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCNC(=O)CCN2C(=O)C3=CC=CC=C3NC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(4-methylphenyl)ethyl]propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N''-[2-(2-furyl)-2-[4-(4-methoxyphenyl)piperazino]ethyl]-N-(4-pyridylmethyl)oxamide](/img/structure/B2861795.png)
![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide](/img/structure/B2861796.png)

![4-[(4-Fluoro-3-methylphenyl)sulfonyl]-8-(phenoxyacetyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2861798.png)
![2-Chloro-N-[3-(4-cyclopentyl-5-methylsulfanyl-1,2,4-triazol-3-yl)propyl]propanamide](/img/structure/B2861799.png)



![N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxypropanamide](/img/structure/B2861806.png)
![4-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-6-methylpyrimidine](/img/structure/B2861808.png)



![2-((5-ethoxy-1H-benzo[d]imidazol-2-yl)thio)-1-morpholinoethanone](/img/structure/B2861814.png)